molecular formula C7H6F2IN B13126760 (2,6-Difluoro-4-iodophenyl)methanamine

(2,6-Difluoro-4-iodophenyl)methanamine

Cat. No.: B13126760
M. Wt: 269.03 g/mol
InChI Key: XPXSZGXRMLFMJR-UHFFFAOYSA-N
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Description

(2,6-Difluoro-4-iodophenyl)methanamine is an organic compound with the molecular formula C7H6F2IN It is a derivative of methanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions and an iodine atom at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-4-iodophenyl)methanamine typically involves the following steps:

    Halogenation: The starting material, 2,6-difluoroaniline, undergoes iodination to introduce the iodine atom at the 4 position. This can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium.

    Amination: The iodinated intermediate is then subjected to a nucleophilic substitution reaction with methanamine to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation and amination reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-4-iodophenyl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2,6-Difluoro-4-iodophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.

    Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-4-iodophenyl)methanamine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to specific physiological effects. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Difluoro-5-iodophenyl)methanamine: Similar structure but with different substitution pattern.

    (2,6-Difluoro-4-methoxyphenyl)methanamine: Contains a methoxy group instead of an iodine atom.

    (2,6-Difluoro-4-chlorophenyl)methanamine: Contains a chlorine atom instead of an iodine atom.

Uniqueness

(2,6-Difluoro-4-iodophenyl)methanamine is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H6F2IN

Molecular Weight

269.03 g/mol

IUPAC Name

(2,6-difluoro-4-iodophenyl)methanamine

InChI

InChI=1S/C7H6F2IN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H,3,11H2

InChI Key

XPXSZGXRMLFMJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CN)F)I

Origin of Product

United States

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